(4-Benzylpiperidin-1-yl)[1-(5-bromo-2-hydroxybenzyl)piperidin-3-yl]methanone
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Overview
Description
(4-BENZYLPIPERIDINO)[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL]METHANONE is a complex organic compound with a molecular formula of C25H31BrN2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL]METHANONE typically involves multiple steps, starting with the preparation of the benzylpiperidine and bromohydroxybenzyl intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
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Step 1: Synthesis of Benzylpiperidine
Reagents: Benzyl chloride, piperidine
Conditions: Reflux in an organic solvent such as toluene or ethanol
Product: Benzylpiperidine
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Step 2: Synthesis of Bromohydroxybenzyl Intermediate
Reagents: 5-bromo-2-hydroxybenzaldehyde, reducing agent (e.g., sodium borohydride)
Conditions: Stirring at room temperature
Product: 5-bromo-2-hydroxybenzyl alcohol
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Step 3: Coupling Reaction
Reagents: Benzylpiperidine, 5-bromo-2-hydroxybenzyl alcohol, coupling agent (e.g., DCC or EDC)
Conditions: Stirring at room temperature or slightly elevated temperatures
Product: (4-BENZYLPIPERIDINO)[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL]METHANONE
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing industrial reactors, automated systems, and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERIDINO)[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogen gas with palladium catalyst).
Substitution: Reagents like NaNH2 (Sodium amide) or Grignard reagents under anhydrous conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4-BENZYLPIPERIDINO)[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL]METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERIDINO)[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A simpler analog with similar structural features but lacking the bromohydroxybenzyl group.
5-Bromo-2-hydroxybenzyl alcohol: A precursor in the synthesis of the target compound.
Benzylpiperidine derivatives: Various derivatives with different substituents on the piperidine ring.
Uniqueness
(4-BENZYLPIPERIDINO)[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL]METHANONE is unique due to the combination of the benzylpiperidine and bromohydroxybenzyl moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H31BrN2O2 |
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Molecular Weight |
471.4 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-[(5-bromo-2-hydroxyphenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C25H31BrN2O2/c26-23-8-9-24(29)22(16-23)18-27-12-4-7-21(17-27)25(30)28-13-10-20(11-14-28)15-19-5-2-1-3-6-19/h1-3,5-6,8-9,16,20-21,29H,4,7,10-15,17-18H2 |
InChI Key |
ZRGNWLOYBVFDOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)Br)O)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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